molecular formula C9H16O4 B1149264 Cyclocerberidol CAS No. 126594-66-9

Cyclocerberidol

Cat. No.: B1149264
CAS No.: 126594-66-9
M. Wt: 188.22094
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclocerberidol is a natural product derived from the plant Cerbera manghasThe compound has a molecular formula of C9H16O4 and a molecular weight of 188.223 g/mol .

Scientific Research Applications

Cyclocerberidol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclocerberidol can be prepared through both natural extraction and chemical synthesis. The primary method involves extracting the compound from the plant Cerbera manghas . The extraction process typically includes solvent extraction followed by purification steps such as chromatography.

Industrial Production Methods: Currently, there are no large-scale commercial production methods reported for this compound. The compound is mainly produced in small quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: Cyclocerberidol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-hydroxyethyl)-7-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c10-4-3-8-2-1-7(5-13-8)9(8,12)6-11/h7,10-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVGFVPGILCAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C1CO2)(CO)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the natural sources of cyclocerberidol?

A1: this compound has been isolated from the leaves of certain Cerbera species. This includes Cerbera manghas [, ] and Cerbera odollam [], both of which are considered mangrove plants.

Q2: What other classes of compounds are often found alongside this compound in these plants?

A2: this compound is frequently found alongside other structurally related compounds. This includes:

  • Normonoterpenoids: Specifically, cerberidol and epoxycerberidol are often isolated with this compound [].
  • Dinormonoterpenoids: These compounds, structurally similar to those found in Thevetia peruviana, have been isolated alongside this compound in Cerbera manghas [].
  • Other Glucosides: Both β-D-glucosides and β-D-allopyranosides of this compound itself, as well as other normonoterpenoids, have been identified in these plants [, ].

Q3: Has the influence of plant processing on this compound content been investigated?

A3: Yes, research indicates that the drying process of Cerbera leaves can affect the yield of this compound and related compounds. Specifically, the ratio of glucosides to allosides of this compound and epoxycerberidol varied depending on the drying conditions used for the plant material []. This suggests that the extraction and isolation process for this compound may need to be optimized depending on the source material and its pre-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.